molecular formula C17H16Cl2N6OS B10869906 N-(3,4-dichlorophenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide

N-(3,4-dichlorophenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide

Cat. No.: B10869906
M. Wt: 423.3 g/mol
InChI Key: JOPBBQJEXZLAMA-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thienyl group, and a tetrahydro-pyridinecarboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-Dichloroaniline: This can be achieved through the chlorination of aniline.

    Formation of the Thienyl Intermediate: The thienyl group is introduced through a reaction with thiophene.

    Cyclization to Form the Tetrahydro-Pyridine Ring: This step involves the cyclization of the intermediate compounds under specific conditions, often using a catalyst.

    Formation of the Tetraazol Ring: The tetraazol ring is formed through a reaction involving azide compounds.

    Final Coupling Reaction: The final step involves coupling the dichlorophenyl, thienyl, and tetrahydro-pyridinecarboxamide moieties under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-4-[5-(2-furyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide
  • N-(3,4-Dichlorophenyl)-4-[5-(2-pyridyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide

Uniqueness

N-(3,4-Dichlorophenyl)-4-[5-(2-thienyl)-2H-1,2,3,4-tetraazol-2-yl]tetrahydro-1(2H)-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and thienyl groups contribute to its reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C17H16Cl2N6OS

Molecular Weight

423.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C17H16Cl2N6OS/c18-13-4-3-11(10-14(13)19)20-17(26)24-7-5-12(6-8-24)25-22-16(21-23-25)15-2-1-9-27-15/h1-4,9-10,12H,5-8H2,(H,20,26)

InChI Key

JOPBBQJEXZLAMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2N=C(N=N2)C3=CC=CS3)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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